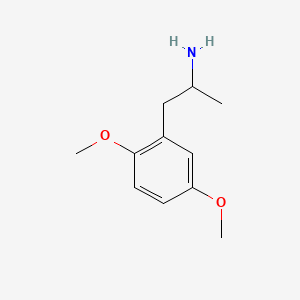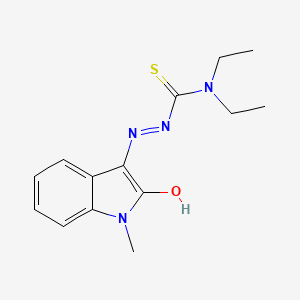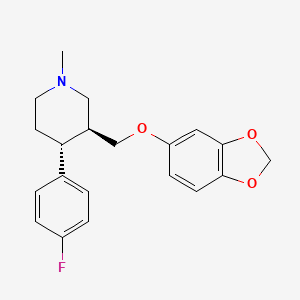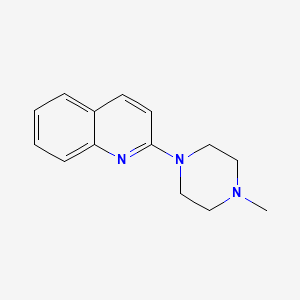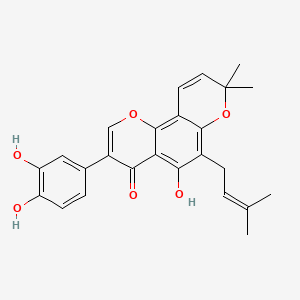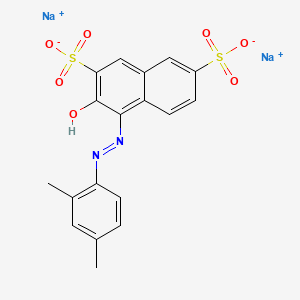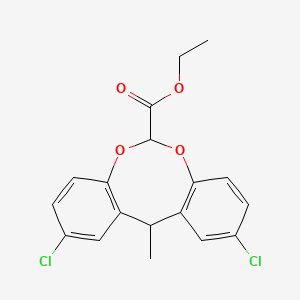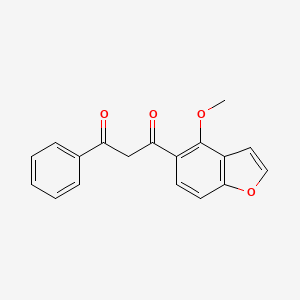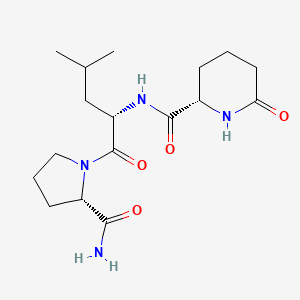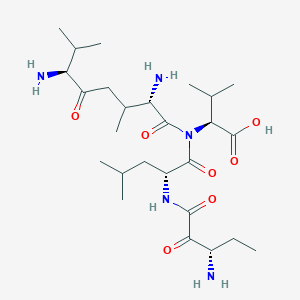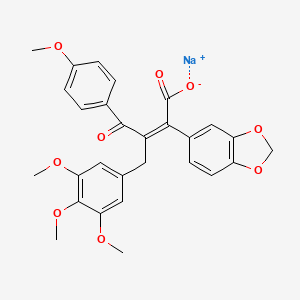
PD-156707
Descripción general
Descripción
PD-156707 es un compuesto sintético conocido por su papel como un antagonista potente y selectivo del subtipo de receptor de endotelina A. Este compuesto destaca por su alta selectividad y eficacia en el bloqueo de las respuestas mediadas por el receptor de endotelina A, lo que lo convierte en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
PD-156707 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar las relaciones estructura-actividad de los antagonistas del receptor de endotelina.
Biología: Se emplea en experimentos para comprender las funciones fisiológicas y patológicas de los receptores de endotelina A.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en condiciones como la hipertensión pulmonar, las enfermedades cardiovasculares y los trastornos renales.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de endotelina
Mecanismo De Acción
PD-156707 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de endotelina A. Este receptor participa en varios procesos fisiológicos, incluida la vasoconstricción y la proliferación celular. Al bloquear el receptor, this compound inhibe la unión de endotelina-1, un potente vasoconstrictor, evitando así sus efectos posteriores. Esto conduce a una reducción de la vasoconstricción y posibles beneficios terapéuticos en condiciones caracterizadas por una actividad excesiva de endotelina-1 .
Análisis Bioquímico
Biochemical Properties
PD-156707 is highly selective for the ETA receptor and inhibits the binding of [125I]-ET-1 to cloned human ETA receptor and ETB receptor with Ki values of 0.17 and 133.8 nM, respectively . It antagonizes ET-1-stimulated phosphoinositide hydrolysis in Ltk- cells expressing cloned human ETA receptor with an IC50 value of 2.4 nM .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the ETA receptor. By antagonizing the action of endothelin-1 (ET-1), this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ETA receptor, thereby inhibiting the action of ET-1. This leads to a decrease in ET-1-stimulated phosphoinositide hydrolysis, which can influence various downstream cellular processes .
Métodos De Preparación
PD-156707 se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética normalmente implica los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se construye a través de una serie de reacciones de condensación y ciclación.
Modificaciones del grupo funcional: Se introducen o modifican varios grupos funcionales para mejorar la selectividad y la potencia del compuesto.
Los métodos de producción industrial para this compound implican la ampliación de la ruta sintética, al tiempo que se garantiza la coherencia y la calidad del producto final. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de alta pureza y la implementación de medidas estrictas de control de calidad .
Análisis de las Reacciones Químicas
This compound experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxilo, lo que lleva a la formación de los correspondientes aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados .
Análisis De Reacciones Químicas
PD-156707 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
PD-156707 es único en su alta selectividad y potencia para el receptor de endotelina A en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Bosentan: Un antagonista dual del receptor de endotelina con menor selectividad para el receptor de endotelina A.
Ambrisentan: Otro antagonista selectivo del receptor de endotelina A pero con diferentes propiedades farmacocinéticas.
Sitaxentan: Un antagonista selectivo del receptor de endotelina A con una estructura química y un mecanismo de acción diferentes
This compound destaca por su alta selectividad y eficacia, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/q;+1/p-1/b25-20-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHQEGFYBMZQGM-RKVLWQGQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)[O-])/CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635455 | |
| Record name | Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162412-70-6 | |
| Record name | Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-156707 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


